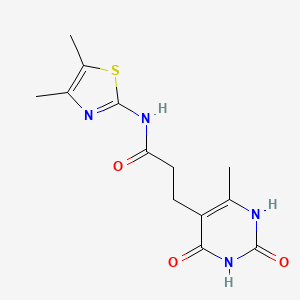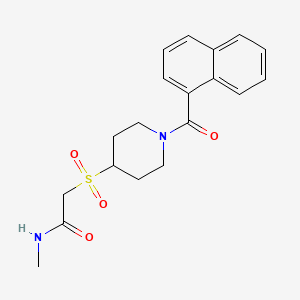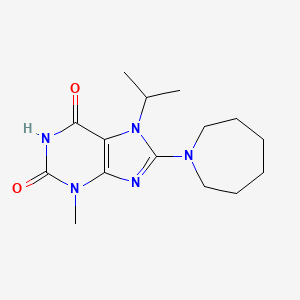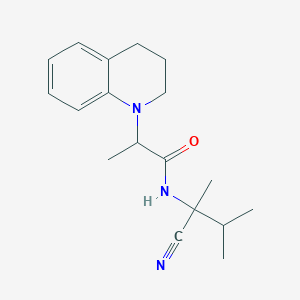![molecular formula C13H12ClN5 B2628513 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1513704-28-3](/img/structure/B2628513.png)
1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS number 1513704-28-3, is a chemical with the molecular formula C13H12ClN5 . It has a molecular weight of 273.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidin-4-amine core, with a 3-chlorophenylmethyl group at the 1-position and a methyl group at the 6-position .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.46±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthetic Pathways and Heterocyclic Chemistry
The synthesis of heterocyclic compounds like pyrazolo[3,4-d]pyrimidines is a subject of considerable interest due to their wide-ranging applications in medicinal chemistry and drug discovery. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, as a scaffold, illustrates the reactivity and utility of related heterocyclic compounds in the synthesis of diverse heterocycles, including pyrazolo-imidazoles, -thiazoles, and others, underlining their importance as building blocks in heterocyclic chemistry (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffolds, sharing a core resemblance with pyrazolo[3,4-d]pyrimidines, are highlighted for their broad range of medicinal properties, including anticancer, anti-inflammatory, and central nervous system (CNS) activities. These scaffolds serve as a basis for developing drug-like candidates with significant biological activities. The structure-activity relationship (SAR) studies on these scaffolds emphasize their potential in targeting various diseases, offering a blueprint for further medicinal exploration of pyrazolo[3,4-d]pyrimidines (Cherukupalli et al., 2017).
Antimicrobial Applications
Research on pyrazole clubbed with pyrimidine derivatives has underscored their potent antimicrobial properties. These studies have identified synthetic approaches and structural modifications that enhance antimicrobial efficacy, indicating that pyrazolo[3,4-d]pyrimidines could potentially contribute to the development of new antimicrobial agents. This suggests a promising avenue for applying 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in antimicrobial research, leveraging its structural framework (Trivedi, Joshi, & Patel, 2022).
Optoelectronic Materials
The incorporation of pyrazolo and pyrimidine moieties into π-extended conjugated systems has been explored for the development of optoelectronic materials. These heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidines, are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion, demonstrating the versatility and potential of these compounds beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-17-12(15)11-6-16-19(13(11)18-8)7-9-3-2-4-10(14)5-9/h2-6H,7H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWNOUJZDMFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
1513704-28-3 |
Source


|
| Record name | 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)




![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)

![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)




![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)